4-(1-Methylpiperidin-4-yl)benzaldehyde CAS number
4-(1-Methylpiperidin-4-yl)benzaldehyde CAS number
An In-depth Technical Guide to 4-(1-Methylpiperidin-4-yl)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of 4-(1-Methylpiperidin-4-yl)benzaldehyde, a key chemical intermediate in pharmaceutical research and development. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, and its significant applications as a molecular building block. Emphasis is placed on the compound's structural features—a versatile benzaldehyde functional group and a pharmacologically relevant N-methylpiperidine moiety—which make it a valuable precursor for the synthesis of complex, biologically active molecules. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic and discovery programs.
Introduction
4-(1-Methylpiperidin-4-yl)benzaldehyde is a bifunctional organic compound that has garnered interest in the field of medicinal chemistry. Its structure uniquely combines a reactive aldehyde group with a saturated N-methylpiperidine heterocycle. The benzaldehyde portion serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations such as reductive aminations, Wittig reactions, and the formation of imines or hydrazones.
Simultaneously, the N-methylpiperidine scaffold is a privileged structure in drug discovery, frequently found in centrally active agents and other therapeutics.[1] The presence of this moiety can impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, and can facilitate interactions with various biological targets. This guide elucidates the core technical data, synthesis, and utility of this compound, providing a foundational resource for its application in advanced chemical synthesis.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are critical for its effective use in research. The key identifiers and properties for 4-(1-Methylpiperidin-4-yl)benzaldehyde are summarized below.
Chemical Identity
| Identifier | Value |
| CAS Number | 1276024-93-1 [2][3] |
| IUPAC Name | 4-(1-methylpiperidin-4-yl)benzaldehyde[2] |
| Molecular Formula | C13H17NO[4] |
| Molecular Weight | 203.285 g/mol [2] |
| Canonical SMILES | CN1CCC(C2=CC=C(C=O)C=C2)CC1[2] |
| InChI Key | PFVXJXKRYVIDLJ-UHFFFAOYSA-N[2] |
| MDL Number | MFCD22575190[2] |
Physicochemical Data
| Property | Value | Source |
| Purity | ≥95% | [2] |
| Appearance | Solid (based on related compounds) | [5] |
| LogP | 2.17 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Synthesis and Characterization
The synthesis of 4-(1-Methylpiperidin-4-yl)benzaldehyde is typically achieved through multi-step synthetic routes that construct the C-C bond between the phenyl and piperidine rings. A common and robust strategy involves a palladium-catalyzed cross-coupling reaction, followed by N-methylation.
Proposed Synthetic Workflow
The following protocol describes a logical and field-proven approach for synthesizing the title compound. The causality behind this choice is based on the high efficiency and functional group tolerance of Suzuki cross-coupling reactions, a cornerstone of modern organic synthesis.
Caption: Proposed three-step synthesis of 4-(1-Methylpiperidin-4-yl)benzaldehyde.
Detailed Experimental Protocol (Hypothetical)
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Step 1: Suzuki Coupling. To a solution of 4-bromobenzaldehyde (1.0 eq) and N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq) in a 2:1 mixture of dioxane and water, add potassium carbonate (3.0 eq). Degas the mixture with nitrogen for 20 minutes. Add Pd(dppf)Cl2 (0.05 eq) and heat the reaction at 90 °C until TLC or LC-MS analysis indicates complete consumption of the starting material. Cool to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated to yield the crude intermediate, N-Boc-4-(4-formylphenyl)piperidine, which is purified by column chromatography. This one-pot, two-step procedure is an efficient method for creating substituted benzaldehydes.[6]
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Step 2: Boc Deprotection. Dissolve the purified intermediate from Step 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the disappearance of the starting material. Concentrate the mixture under reduced pressure. Neutralize with a saturated solution of NaHCO3 and extract with DCM. The combined organic layers are dried and concentrated to yield 4-(piperidin-4-yl)benzaldehyde.
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Step 3: Reductive Amination (N-Methylation). Dissolve the amine from Step 2 in 1,2-dichloroethane. Add aqueous formaldehyde (37 wt. %, 1.2 eq) followed by sodium triacetoxyborohydride (1.5 eq) in portions. Stir at room temperature for 12-18 hours. Quench the reaction with saturated NaHCO3 solution and extract with DCM. The organic layer is dried, filtered, and concentrated. The resulting crude product is purified by silica gel chromatography to afford the final compound, 4-(1-Methylpiperidin-4-yl)benzaldehyde.
Characterization
The identity and purity of the final compound would be confirmed using standard analytical techniques:
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¹H NMR: Expected to show characteristic signals for the aldehyde proton (~9.9 ppm), aromatic protons in the 7-8 ppm range, and aliphatic protons of the methyl and piperidine rings.[7]
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¹³C NMR: The aldehyde carbon signal would be highly deshielded (~191 ppm), along with signals for the aromatic and aliphatic carbons.[7]
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Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight (m/z [M+H]⁺ ≈ 204.14) would confirm its identity.
Applications in Research and Drug Development
The true value of 4-(1-Methylpiperidin-4-yl)benzaldehyde lies in its role as a versatile intermediate for synthesizing more complex molecules with potential therapeutic applications.
A Key Scaffolding Intermediate
The compound serves as a critical starting point for introducing the 4-(1-methylpiperidine)phenyl moiety into larger molecular frameworks. This is particularly relevant in the development of:
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Enzyme Inhibitors: The aldehyde can be elaborated into various functional groups to target the active sites of enzymes. For example, similar piperidine-benzaldehyde scaffolds have been used to synthesize thiosemicarbazones as potential Dihydrofolate Reductase (DHFR) inhibitors.[8]
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GPCR Ligands: The N-methylpiperidine core is a common feature in ligands for G-protein coupled receptors (GPCRs), especially those in the central nervous system.[1]
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Novel Heterocyclic Systems: The aldehyde functionality is a gateway to constructing a wide range of heterocyclic rings through condensation reactions, leading to novel chemical entities for screening.
Caption: Role as an intermediate leading to diverse molecular classes.
Rationale in Drug Design
The incorporation of the N-methylpiperidine group is a deliberate choice in medicinal chemistry. This tertiary amine is typically protonated at physiological pH, which can enhance aqueous solubility and allow for ionic interactions with biological targets, such as the acidic residues in a receptor binding pocket. The overall structure provides a rigid phenyl linker to orient the piperidine moiety, while the aldehyde allows for the systematic exploration of chemical space through further derivatization.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-(1-Methylpiperidin-4-yl)benzaldehyde is not widely available, safety protocols can be inferred from data on structurally related aromatic aldehydes.
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Hazard Identification: Aromatic aldehydes are often classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[9][10][11]
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Handling:
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Storage:
Conclusion
4-(1-Methylpiperidin-4-yl)benzaldehyde, identified by CAS number 1276024-93-1, is a high-value chemical intermediate for drug discovery and organic synthesis. Its structure provides a unique combination of a reactive aldehyde and a pharmacologically significant piperidine ring. The synthetic accessibility and the dual functionality of this compound make it an essential tool for medicinal chemists aiming to develop novel therapeutics. Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound for research applications.
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